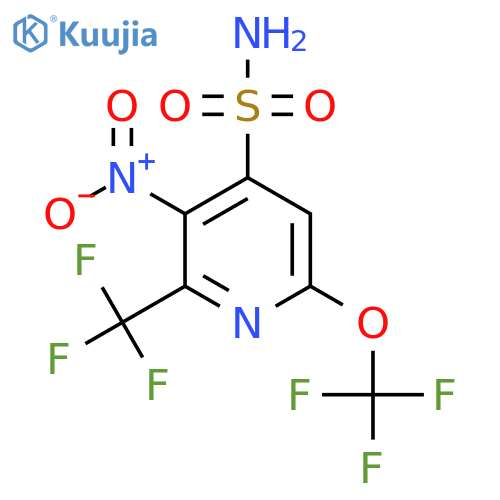Cas no 1804709-80-5 (3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide)

1804709-80-5 structure
商品名:3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide
CAS番号:1804709-80-5
MF:C7H3F6N3O5S
メガワット:355.171241044998
CID:4844872
3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide
-
- インチ: 1S/C7H3F6N3O5S/c8-6(9,10)5-4(16(17)18)2(22(14,19)20)1-3(15-5)21-7(11,12)13/h1H,(H2,14,19,20)
- InChIKey: YHOCJSMGCNWZOA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(N=C(C(F)(F)F)C=1[N+](=O)[O-])OC(F)(F)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 13
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 523
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 137
3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080122-1g |
3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide |
1804709-80-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
1804709-80-5 (3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide) 関連製品
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量